molecular formula C16H17F6N5O5S B12749970 Sitagliptin sulfate CAS No. 1169707-31-6

Sitagliptin sulfate

货号: B12749970
CAS 编号: 1169707-31-6
分子量: 505.4 g/mol
InChI 键: WSJSNSFEWVZILC-SBSPUUFOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: Two effective processes have been developed for the preparation of sitagliptin phosphate, which can be adapted for sitagliptin sulfate. The first method involves chemical resolution, where racemates are resolved using (−)-di-p-toluoyl-L-tartaric acid, followed by reduction of the enamine using sodium borohydride (NaBH4) . The second method involves asymmetric hydrogenation of β-ketomide intermediates .

Industrial Production Methods: Industrial production of sitagliptin typically involves large-scale chemical synthesis using the aforementioned methods. The process avoids the use of expensive noble metal catalysts, making it cost-effective and scalable .

化学反应分析

Types of Reactions: Sitagliptin sulfate undergoes various chemical reactions, including:

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

科学研究应用

Sitagliptin sulfate has a wide range of scientific research applications:

相似化合物的比较

    Vildagliptin: Another DPP-4 inhibitor used for type 2 diabetes management.

    Saxagliptin: Similar mechanism of action but differs in pharmacokinetic properties.

    Linagliptin: Unique in that it does not require dose adjustment in patients with renal impairment.

Uniqueness of Sitagliptin Sulfate: this compound is unique due to its high selectivity for DPP-4, favorable pharmacokinetic profile, and minimal side effects compared to other DPP-4 inhibitors .

属性

CAS 编号

1169707-31-6

分子式

C16H17F6N5O5S

分子量

505.4 g/mol

IUPAC 名称

(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;sulfuric acid

InChI

InChI=1S/C16H15F6N5O.H2O4S/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-5(2,3)4/h4,6,9H,1-3,5,7,23H2;(H2,1,2,3,4)/t9-;/m1./s1

InChI 键

WSJSNSFEWVZILC-SBSPUUFOSA-N

手性 SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.OS(=O)(=O)O

规范 SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OS(=O)(=O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。